molecular formula C18H18N6O3 B2676224 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034451-28-8

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2676224
CAS RN: 2034451-28-8
M. Wt: 366.381
InChI Key: SALWFTOBBURWEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a benzo[d][1,3]dioxol-5-ylmethyl group, a pyrazin-2-yl group, and a 1H-imidazol-1-yl group .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds with related structural motifs have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, novel benzimidazole–oxadiazole hybrid molecules have shown potent anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant potency compared to standard drugs. These findings indicate potential applications in developing new antimicrobial agents targeting resistant strains of tuberculosis (N. Shruthi et al., 2016).

Catalytic and Synthetic Applications

Research on heterocyclic compounds, including those with urea functionalities, has highlighted their utility in various catalytic and synthetic applications. For example, the oxidative carbonylation of amines to produce ureas and related derivatives showcases the potential of these compounds in synthesizing high-value chemicals for pharmaceutical and industrial uses (R. Mancuso et al., 2015).

Antioxidant Properties

Some derivatives of related compounds have been synthesized and evaluated for their antioxidant activities. The ability of these compounds to scavenge free radicals suggests their potential in developing treatments for diseases associated with oxidative stress, highlighting an area of research that could be explored with the specific compound (Afnan E. Abd-Almonuim et al., 2020).

Anticancer Activities

The synthesis of novel heterocyclic compounds, including ureas and thioureas, has led to the identification of molecules with significant anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating the potential of related structures in the development of new anticancer therapies (M. E. Azab et al., 2013).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-18(23-10-13-1-2-15-16(9-13)27-12-26-15)22-6-8-24-7-5-21-17(24)14-11-19-3-4-20-14/h1-5,7,9,11H,6,8,10,12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALWFTOBBURWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

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